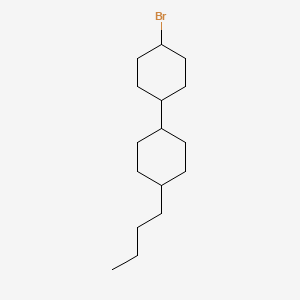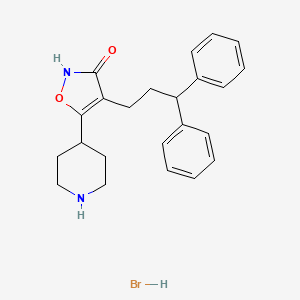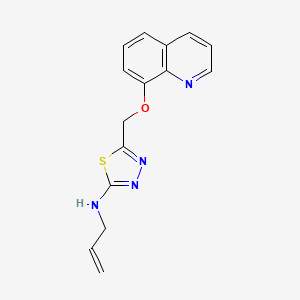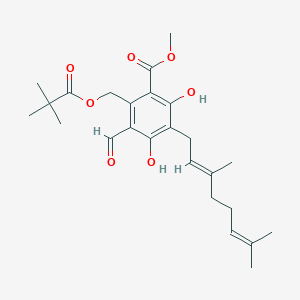
(trans,trans)-4-Bromo-4'-butyl-1,1'-bi(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) is an organic compound that belongs to the class of disubstituted cyclohexanes. This compound is characterized by the presence of a bromine atom and a butyl group attached to the cyclohexane rings in a trans configuration. The trans configuration indicates that the substituents are on opposite sides of the cyclohexane rings, which affects the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) can be achieved through several methods. One common approach involves the bromination of 4-butyl-1,1’-bi(cyclohexane) using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, can also be incorporated to minimize the environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon by using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The butyl group can be oxidized to form carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, KCN, or NH3 in polar solvents such as water or ethanol.
Reduction: LiAlH4 in dry ether or hydrogen gas with a palladium catalyst.
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Major Products
Substitution: Formation of 4-butyl-1,1’-bi(cyclohexane) derivatives with different functional groups.
Reduction: Formation of 4-butyl-1,1’-bi(cyclohexane).
Oxidation: Formation of carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the compound is reduced by the transfer of electrons from the reducing agent to the substrate. In oxidation reactions, the butyl group is oxidized by the transfer of oxygen atoms from the oxidizing agent to the substrate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(cis,cis)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane): The cis configuration results in different physical and chemical properties compared to the trans isomer.
4-Bromo-4’-methyl-1,1’-bi(cyclohexane): The presence of a methyl group instead of a butyl group affects the compound’s reactivity and applications.
4-Bromo-4’-ethyl-1,1’-bi(cyclohexane): The ethyl group provides different steric and electronic effects compared to the butyl group.
Uniqueness
(trans,trans)-4-Bromo-4’-butyl-1,1’-bi(cyclohexane) is unique due to its specific trans configuration and the presence of both a bromine atom and a butyl group
Eigenschaften
Molekularformel |
C16H29Br |
|---|---|
Molekulargewicht |
301.30 g/mol |
IUPAC-Name |
1-bromo-4-(4-butylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C16H29Br/c1-2-3-4-13-5-7-14(8-6-13)15-9-11-16(17)12-10-15/h13-16H,2-12H2,1H3 |
InChI-Schlüssel |
YQFXDBPSPWNBFC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CCC(CC1)C2CCC(CC2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methyl-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11829607.png)

![(R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-chloroethanone](/img/structure/B11829614.png)
![6-Bromo-3-(4-vinylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11829621.png)

![N'-[5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-1,3,5-triazin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B11829632.png)
![N-((1R,3s,5S)-8-azabicyclo[3.2.1]octan-3-yl)isobutyramide](/img/structure/B11829644.png)

![6-(tert-Butylsulfonyl)-3-iodo-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B11829660.png)
![2-Benzyl 4-ethyl 2,7-diazaspiro[4.4]nonane-2,4-dicarboxylate](/img/structure/B11829662.png)
![N-[(3aR,4R)-6-methyl-3a-prop-2-enyl-1,2,3,4-tetrahydropyrrolo[1,2-a]indol-4-yl]-4-methylbenzenesulfonamide](/img/structure/B11829669.png)

